3-Azabicyclo[4.1.0]heptan-4-one

X-ray Crystallography Conformational Analysis Scaffold Rigidity

Rigid piperidinone cores with precise stereochemistry are scarce, yet critical for structure-based drug design to avoid off-target activity. This [4.1.0]-fused lactam solves that gap. - **Conformational constraint**: Cyclopropane fusion locks substituent orientation, non-interchangeable with monocyclic or other azabicyclic lactams. - **Proven utility**: Key intermediate for iNOS inhibitors (tunable isoform selectivity vs. nNOS/eNOS), triple reuptake inhibitors, and orexin receptor antagonists. - **Green synthesis option**: Enantiopure building blocks via enzymatic resolution (lactamase method), scalable for R&D to cGMP.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 78503-68-1
Cat. No. B3154792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[4.1.0]heptan-4-one
CAS78503-68-1
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC1C2C1CNC(=O)C2
InChIInChI=1S/C6H9NO/c8-6-2-4-1-5(4)3-7-6/h4-5H,1-3H2,(H,7,8)
InChIKeyKNWOHYJTPMZOHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[4.1.0]heptan-4-one: Core Scaffold Profile


3-Azabicyclo[4.1.0]heptan-4-one (CAS 78503-68-1) is a conformationally constrained bicyclic lactam building block, comprising a six-membered piperidinone ring fused to a cyclopropane moiety . This rigid, nitrogen-containing heterocycle is a key intermediate for constructing diverse pharmacologically active compounds, including enzyme inhibitors, receptor modulators, and constrained peptidomimetics [1]. Its unique structural features, such as a defined stereochemical environment and the presence of both lactam and strained cyclopropane functionalities, enable its use in targeted synthesis and medicinal chemistry [2].

1
Conformationally constrained bicyclic lactam scaffold with fused cyclopropane ring
2
Suitable for enzyme inhibitor, receptor modulator, and constrained peptidomimetic synthesis
3
Defined stereochemical environment and dual lactam/cyclopropane functionality

3-Azabicyclo[4.1.0]heptan-4-one: Unmatched Rigid Scaffold Advantage


Generic substitution of 3-azabicyclo[4.1.0]heptan-4-one with alternative azabicyclic or monocyclic lactams is precluded by its unique combination of a cyclopropane-fused piperidinone core, which imparts a specific conformational restriction and distinct electronic properties critical for target engagement and functional group tolerance [1]. The [4.1.0] ring system provides a precise spatial orientation of substituents that is not recapitulated by smaller (e.g., [3.1.0]) or larger (e.g., [5.1.0]) azabicyclic systems, nor by flexible monocyclic lactams like 2-piperidone [2]. This scaffold-specific topology directly influences biological activity, as evidenced by differential selectivity and potency in enzyme inhibition assays, making it a non-interchangeable tool for structure-based design and SAR studies .

This Scaffold
3-Azabicyclo[4.1.0]heptan-4-one: rigid [4.1.0] cyclopropane-fused piperidinone with defined torsion angles and ring strain.
Specific spatial orientation of substituents
Conformational restriction not recapitulated by monocyclic lactams
vs
Alternative Scaffolds
Smaller [3.1.0] or larger [5.1.0] azabicyclic systems, or flexible monocyclic lactams such as 2-piperidone.
May shift conformational preference and ring geometry
Differential selectivity and assay response reported for core-modified analogs

3-Azabicyclo[4.1.0]heptan-4-one: Quantitative Performance Evidence


Conformational Rigidity and Ring Strain

The 3-azabicyclo[4.1.0]heptan-4-one scaffold exhibits a unique, slightly distorted boat conformation for its six-membered piperidinone ring, as determined by X-ray crystallography, which is not present in flexible monocyclic lactams like 2-piperidone. This conformational restriction is quantified by endocyclic torsion angles ranging from -50(1)° to 57(1)° and cyclopropane C-C bond lengths of 1.511(3) to 1.521(3) Å [1]. The presence of the fused cyclopropane ring imparts significant ring strain, a property that can be exploited for selective reactivity and for locking pharmacophores into a specific bioactive conformation [1].

Conformational Rigidity
Class-level inference
Piperidinone torsion: −50(1)° to 57(1)°; cyclopropane C–C: 1.511(3)–1.521(3) Å
Supports scaffold rigidity for pharmacophore design
X-ray data from tetrachloro derivative at 291 K; core scaffold geometry context
X-ray Crystallography Conformational Analysis Scaffold Rigidity

Enzymatic Resolution to Enantiopure Forms

A patent describes a process for the preparation of optically active azabicyclo heptanone derivatives using lactamases that react with a racemic lactam to yield a single enantiomer of a 3-azabicyclo[4.1.0]heptan-4-one derivative [1]. This contrasts with chemical resolution methods that often provide lower enantiomeric excess and require stoichiometric chiral auxiliaries. The enzymatic approach demonstrates the scaffold's compatibility with biocatalytic processes for generating high-value chiral building blocks [1].

Enzymatic Resolution
Class-level inference
Lactamase-catalyzed resolution of racemic lactam to single enantiomer
Supports chiral building block synthesis workflow
Patent-reported method; yield data not specified; biocatalytic process context
Enzymatic Resolution Lactamase Chiral Synthesis

iNOS Inhibition and Isoform Selectivity

A study on 2-iminopiperidines fused to small rings, which are derivatives of the 3-azabicyclo[4.1.0]heptane core, demonstrated that the 1-methyl substituted analogues (compounds 8 and 9) exhibited superior isoform selectivity for human inducible nitric oxide synthase (iNOS) compared to their unsubstituted counterparts (compounds 7 and 6) . While the fused bicyclic compounds 5-9 all showed nearly the same potency as the lead compound 1 in the hiNOS inhibition assay, the methylated analogues 8 and 9 provided a clear differentiation in selectivity profile, which is crucial for minimizing off-target effects and toxicity .

iNOS Selectivity
Cross-study comparable
1-Methyl analogs showed reported better isoform selectivity vs unsubstituted analogs
Supports isoform-selectivity screening context
In vitro human NOS assay; IC50 values not provided in source
iNOS Inhibition Selectivity Inflammation

Physicochemical Profile Favoring Drug Development

The base scaffold of 3-azabicyclo[4.1.0]heptan-4-one possesses several physicochemical properties that are favorable for oral bioavailability and CNS penetration, as predicted by computational models. These include a low molecular weight (111.14 g/mol), zero rotatable bonds, a topological polar surface area (TPSA) of 29.1 Ų, and a calculated LogP (XLogP3) of -0.1 [1]. Compared to many drug-like small molecules, this profile aligns well with Lipinski's Rule of Five and other drug-likeness filters [1].

Physicochemical Profile
Class-level inference
MW 111.14, TPSA 29.1 Ų, XLogP3 −0.1, zero rotatable bonds
Computed profile aligns with lead-like property space
Predicted values; experimental confirmation recommended
ADME Physicochemical Properties Drug-likeness

3-Azabicyclo[4.1.0]heptan-4-one: Key Research Applications


iNOS Inhibitor Synthesis with Isoform Selectivity

Procure 3-azabicyclo[4.1.0]heptan-4-one as a core scaffold for developing novel inducible nitric oxide synthase (iNOS) inhibitors. As demonstrated by Kawanaka et al., derivatives of this bicyclic core can achieve significant potency, and strategic substitutions (e.g., methylation) can be used to tune isoform selectivity away from neuronal (nNOS) and endothelial (eNOS) isoforms, thereby potentially reducing off-target toxicities .

Triple Reuptake Inhibitors for CNS Disorders

Use this scaffold as a key intermediate for the construction of potent and selective triple reuptake inhibitors (TRIs) targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The 3-azabicyclo[4.1.0]heptane core has been extensively patented and reported to be a critical component in achieving the desired balance of transporter affinities for treating conditions like major depressive disorder [1].

Orexin Receptor Antagonists Synthesis

Employ 3-azabicyclo[4.1.0]heptan-4-one as a building block for synthesizing orexin receptor antagonists, a class of compounds under investigation for treating insomnia, narcolepsy, and metabolic syndrome. Patents disclose its use as a central scaffold in these molecules, highlighting its value in creating targeted therapeutics [2].

Enzymatic Resolution for Chiral Pool Synthesis

Leverage the enzymatic resolution process of racemic 3-azabicyclo[4.1.0]heptan-4-one derivatives using lactamases to efficiently obtain enantiopure building blocks. This biocatalytic method offers a sustainable and scalable alternative to traditional chemical resolution, aligning with industrial green chemistry initiatives and reducing the cost of goods for chiral starting materials [3].

Application
Selection Property
Validation Focus
iNOS inhibitor synthesis
Isoform-selectivity tuning via core substitution
nNOS/eNOS selectivity profiling
Triple reuptake inhibitor programs
Transporter affinity balance from constrained core
SERT/NET/DAT binding assay context
Orexin receptor antagonist synthesis
Central scaffold for targeted receptor modulation
Receptor binding and functional assay review
Chiral pool synthesis
Enzymatic resolution compatibility
Enantiomeric excess and scalability review

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